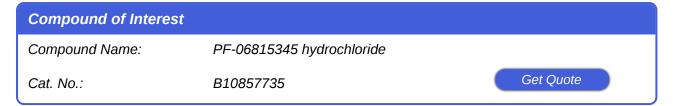


Preclinical Research Findings on PF-06815345 Hydrochloride: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 hydrochloride is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, and its inhibition is a clinically validated approach for the management of hypercholesterolemia.[3][4] This technical guide provides a comprehensive overview of the available preclinical research findings on **PF-06815345** hydrochloride, with a focus on its mechanism of action, in vitro and in vivo activity, and synthetic chemistry. It is important to note that the clinical development of PF-06815345 was discontinued for strategic business reasons and not due to safety or efficacy concerns.[5] Consequently, the publicly available preclinical data is limited. This document summarizes the existing information to aid researchers and professionals in the field of drug development.

Core Compound Information



Parameter	Value	Source	
IUPAC Name	[(1S)-1-[5-[4-[4-[(3- chloropyridin-2-yl)-[(3R)- piperidin-3-yl]carbamoyl]-2- fluorophenyl]-2-methylpyrazol- 3-yl]tetrazol-1-yl]ethyl] ethyl carbonate hydrochloride	[6]	
Molecular Formula	C27H30Cl2FN9O4	[2]	
Molecular Weight	634.5 g/mol (hydrochloride salt)	[2]	
Target	Proprotein convertase subtilisin/kexin type 9 (PCSK9)	[1][2]	
Mechanism of Action	Inhibition of the PCSK9 protein, preventing the degradation of LDL receptors.	[3][4]	

Quantitative Preclinical Data

The available quantitative preclinical data for **PF-06815345 hydrochloride** is summarized below.

In Vitro Activity



Assay Type	Parameter	Value	Species	Notes	Source
Cell-free PCSK9 Inhibition	IC50	13.4 μΜ	Not specified	Measures direct inhibition of PCSK9 activity.	[1][2]
Cell-based PCSK9 Inhibition	IC50	>20 µM	Not specified	Measures inhibition of PCSK9 in a cellular context.	[1]

In Vitro Metabolism

System	Parameter	Value	Notes	Source
Human Enterocytes	CLint	<82.9 μL/min/mg	Intrinsic clearance.	[1]
Human Hepatocytes	CLint	97.6 μL/min/mg	Intrinsic clearance.	[1]

In Vivo Efficacy

Animal Model	Dose	Route of Administrat ion	Effect	Time Point	Source
Humanized PCSK9 Mouse	500 mg/kg	Oral (single dose)	72% reduction in plasma PCSK9 levels	4 hours post- dose	[1]

Signaling Pathway and Mechanism of Action

PF-06815345 hydrochloride inhibits PCSK9, a protein that plays a crucial role in regulating LDL-C levels. The binding of PCSK9 to the LDL receptor (LDLR) on the surface of hepatocytes



leads to the degradation of the LDLR.[3][4] By inhibiting PCSK9, PF-06815345 prevents LDLR degradation, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL-C from the bloodstream.

PCSK9 Inhibition by PF-06815345 and its effect on LDL Receptor recycling.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **PF-06815345 hydrochloride** are not extensively available in the public domain. However, based on cited literature and general practices in the field, representative methodologies are described below.

Chemical Synthesis of PF-06815345

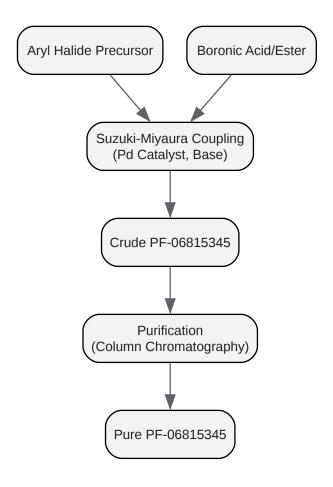
The synthesis of PF-06815345 is detailed in "Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution" by Akin A, et al. The key final step involves a Suzuki-Miyaura coupling.

Representative Suzuki-Miyaura Coupling Protocol:

- Reactants and Reagents: Aryl halide precursor, boronic acid or ester partner, palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent system (e.g., 1,4dioxane and water).
- Reaction Setup: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100

 °C) and stirred for a defined period until the reaction is complete, as monitored by techniques
 like HPLC or TLC.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final compound.





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General workflow for the final Suzuki-Miyaura coupling step in the synthesis of PF-06815345.

In Vitro PCSK9 Inhibition Assay (General Protocol)

A common method to determine the in vitro inhibitory activity of a compound against PCSK9 is a cell-free biochemical assay.

- Materials: Recombinant human PCSK9 protein, a labeled substrate (e.g., a fluorescently tagged peptide derived from the LDL receptor), and the test compound (PF-06815345).
- Assay Procedure: The test compound is serially diluted and incubated with recombinant PCSK9 in a microplate.
- Reaction Initiation: The labeled substrate is added to initiate the binding reaction.
- Detection: After a set incubation period, the amount of bound substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET.



 Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of PCSK9 binding to its substrate, is calculated from the doseresponse curve.

In Vivo Efficacy Study in a Humanized PCSK9 Mouse Model (General Protocol)

To evaluate the in vivo efficacy of a PCSK9 inhibitor, a transgenic mouse model expressing human PCSK9 is often used.

- Animal Model: Male or female mice transgenic for human PCSK9.
- Acclimatization: Animals are acclimated to the housing conditions for a specified period before the study begins.
- Dosing: PF-06815345 hydrochloride is formulated in a suitable vehicle and administered
 orally to the mice at various dose levels. A control group receives the vehicle only.
- Sample Collection: Blood samples are collected at predetermined time points after dosing (e.g., 0, 2, 4, 8, 24 hours).
- Biomarker Analysis: Plasma levels of PCSK9 are measured using an ELISA kit. LDL-C levels can also be quantified using standard enzymatic assays.
- Data Analysis: The percentage reduction in plasma PCSK9 and LDL-C levels is calculated for each dose group relative to the vehicle control group.

Conclusion

PF-06815345 hydrochloride is a potent, orally active small molecule inhibitor of PCSK9. The available preclinical data, though limited, demonstrates its ability to inhibit PCSK9 in vitro and reduce plasma PCSK9 levels in a relevant animal model. The well-documented synthetic route provides a clear path for its chemical synthesis. While the discontinuation of its clinical development has resulted in a scarcity of comprehensive public preclinical data, the information presented in this whitepaper provides a valuable summary for researchers and drug development professionals interested in the field of small molecule PCSK9 inhibitors.



Further research would be necessary to fully elucidate its preclinical pharmacodynamic, pharmacokinetic, and toxicological profile.

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